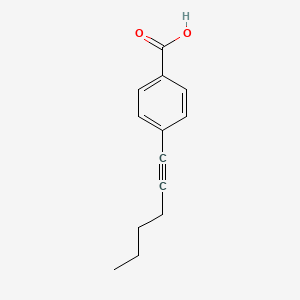

Benzoic acid, 4-(1-hexyn-1-yl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoic acid, 4-(1-hexyn-1-yl)-, also known as 4-hexynoic acid, is a carboxylic acid with the chemical formula C10H10O2. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in various fields, including medical, environmental, and industrial research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-(1-hexyn-1-yl)- can be achieved through various methods. One common method involves the reaction of benzoic acid with 1-hexyne in the presence of a catalyst. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions . Another method involves the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenates as catalysts .

Industrial Production Methods

Industrial production of Benzoic acid, 4-(1-hexyn-1-yl)- often employs the partial oxidation of toluene. This process uses oxygen gas and catalysts like manganese or cobalt naphthenates to achieve high yields .

Analyse Des Réactions Chimiques

Types of Reactions

Benzoic acid, 4-(1-hexyn-1-yl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form benzoic acid derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo substitution reactions, such as halogenation, where it reacts with halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) with a suitable catalyst.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Reduced forms of the compound, such as hexanoic acid derivatives.

Substitution: Halogenated benzoic acid derivatives.

Applications De Recherche Scientifique

Benzoic acid, 4-(1-hexyn-1-yl)- has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and polymerization reactions.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development and as a preservative in pharmaceutical formulations.

Industry: Utilized in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of Benzoic acid, 4-(1-hexyn-1-yl)- involves its interaction with various molecular targets and pathways. It is metabolized by butyrate-CoA ligase into an intermediate product, benzoyl-CoA, which is then metabolized by glycine N-acyltransferase into hippuric acid . This metabolic pathway is crucial for its antimicrobial and preservative properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzoic acid: A simple aromatic carboxylic acid widely used as a food preservative.

Salicylic acid: An aromatic acid with hydroxyl and carboxyl groups, commonly used in skincare products.

4-Hydroxybenzoic acid: A derivative of benzoic acid with a hydroxyl group, used in the production of parabens.

Uniqueness

Benzoic acid, 4-(1-hexyn-1-yl)- is unique due to its hexynyl group, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This uniqueness makes it valuable in specialized applications, such as in the synthesis of complex organic molecules and in industrial processes.

Activité Biologique

Benzoic acid, 4-(1-hexyn-1-yl)- is an organic compound with notable biological activities, particularly in the context of medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C13H14O2

Molecular Weight : 218.25 g/mol

CAS Number : 180516-85-2

The compound features a benzoic acid moiety substituted with a hexynyl group at the para position, which influences its biological interactions and pharmacological properties.

Research indicates that benzoic acid derivatives can interact with various biological targets, including enzymes involved in metabolic pathways. For instance, studies have shown that compounds with similar structures can modulate the activity of proteolytic enzymes such as cathepsins B and L, which are critical in protein degradation pathways like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) .

Antimicrobial Properties

Benzoic acid derivatives are known for their antimicrobial properties. In particular, benzoic acid, 4-(1-hexyn-1-yl)- has demonstrated activity against various bacterial strains. This is attributed to its ability to disrupt microbial cell membranes and interfere with metabolic processes.

Cytotoxicity and Anti-cancer Activity

Recent studies have explored the cytotoxic effects of benzoic acid derivatives on cancer cell lines. For example, in vitro assays indicated that certain concentrations of benzoic acid derivatives could inhibit cell growth in human cancer cell lines without exhibiting significant cytotoxicity towards normal cells . The compound's ability to activate proteasomal and lysosomal pathways suggests a potential role in cancer therapy by promoting apoptosis in malignant cells.

Study 1: Proteolytic Activity Modulation

A study published in Molecules investigated the effects of various benzoic acid derivatives on proteasomal activity. The results indicated that compounds similar to benzoic acid, 4-(1-hexyn-1-yl)- significantly enhanced the chymotrypsin-like activity of the proteasome at concentrations as low as 5 µM. This suggests that these compounds may be useful in developing treatments aimed at enhancing protein degradation in diseases characterized by protein accumulation .

Study 2: In Silico Analysis

In silico studies have shown that benzoic acid derivatives can serve as potential inhibitors for cathepsins B and L. The binding affinity of these compounds was assessed using molecular docking simulations, revealing strong interactions with the active sites of these enzymes. Such findings support the hypothesis that benzoic acid derivatives could be developed into therapeutic agents targeting proteolytic pathways .

Comparative Analysis of Biological Activities

| Compound | Antimicrobial Activity | Cytotoxicity | Proteasomal Activation |

|---|---|---|---|

| Benzoic Acid, 4-(1-hexyn-1-yl)- | Moderate | Low | High |

| 3-Chloro-4-methoxybenzoic Acid | High | Moderate | Very High |

| Other Benzoic Acid Derivatives | Variable | Low to Moderate | Variable |

Propriétés

IUPAC Name |

4-hex-1-ynylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10H,2-4H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFSWQRWLDUJQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CC1=CC=C(C=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440722 |

Source

|

| Record name | Benzoic acid, 4-(1-hexynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180516-85-2 |

Source

|

| Record name | Benzoic acid, 4-(1-hexynyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.